molecular formula C9H17N3 B3058318 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine CAS No. 88933-46-4

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B3058318
CAS No.: 88933-46-4
M. Wt: 167.25 g/mol
InChI Key: CZUXFFSUVDISFM-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine is a synthetic imidazole derivative of high interest in medicinal chemistry and antibacterial research. The compound features a 2,4,5-trimethylimidazole core linked to a propan-1-amine chain, a molecular architecture known to be significant in the development of novel bioactive agents . Imidazole-based molecular hybrids are a prominent strategy to overcome multi-drug resistant bacterial pathogens, particularly difficult-to-treat ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The structural motifs present in this compound—specifically, the trimethylimidazole group and the amine-terminated spacer—are commonly investigated for their potential to create dual-pharmacophore hybrids. These hybrids can impair resistance development by simultaneously targeting multiple bacterial pathways, a significant advantage over conventional antibiotics . The mechanism of action for related nitroimidazole compounds involves intracellular enzyme reduction, generating toxic radical species that cause DNA strand breaks and inhibit synthesis, ultimately leading to bacterial cell death . Researchers value this compound as a key synthetic intermediate or pharmacophore for constructing more complex molecular conjugates aimed at combating antibiotic resistance. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7-8(2)12(6-4-5-10)9(3)11-7/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUXFFSUVDISFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595824
Record name 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88933-46-4
Record name 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diketones and aldehydes in the presence of ammonium acetate.

    Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine is a compound with potential applications across various scientific fields due to its chemical properties as an amine and a heterocyclic compound containing an imidazole ring. The presence of the imidazole ring, with its two nitrogen atoms, and the trimethyl substitution, which enhances lipophilicity, contribute to its potential biological activity.

Synthesis and Characterization

The synthesis of this compound can be achieved through methods like the Debus-Radziszewski reaction, which utilizes readily available starting materials such as aldehydes, ammonia, and α-amino acids. The molecular structure can be analyzed using X-ray crystallography or NMR spectroscopy.

Potential Applications

This compound and other imidazole derivatives have the potential to be applied in various fields:

  • Antimicrobial and Antifungal Agents : Imidazole derivatives can exhibit antimicrobial and antifungal properties, which makes them effective in interacting with biological macromolecules.
  • Anticancer Properties : Imidazole derivatives can exhibit anticancer properties due to their ability to interact with biological macromolecules effectively.
  • Modulation of Signaling Pathways: Imidazole derivatives can modulate various signaling pathways by acting on receptors such as histamine receptors or GABA receptors.

Reactions

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of enzymes and other proteins. The compound may also modulate signaling pathways by binding to specific receptors.

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-phenyl substituent in Compound 24 introduces aromaticity, which is critical for π-π stacking interactions in enzyme inhibition . The nitro-triazole-pyrimidine hybrid (Compound 1p) demonstrates how additional heterocyclic moieties expand pharmacological scope, though at the cost of higher molecular weight (357.3 g/mol) .

Synthetic Accessibility :

  • Yields for imidazole-propanamine derivatives range from 60–70%, with Compound 24 achieving 67% via nucleophilic substitution . The trimethyl variant may require optimized conditions due to steric hindrance from methyl groups.

Biological Relevance :

  • The unsubstituted 3-(1H-imidazol-1-yl)propan-1-amine serves as a key intermediate in dopamine D3 antagonist synthesis (e.g., carbazole derivatives), highlighting the scaffold’s versatility .
  • Compound 24’s phenyl group is essential for IDO inhibition, suggesting that substituent positioning directly correlates with target selectivity .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name 1H NMR (δ, ppm) IR (cm−1) HPLC Retention Time (min) Reference ID
3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine 7.78–7.75 (m, 2H), 7.48 (d, 1H), 4.01 (t, 2H) 3156, 3021, 1650 2.13 (RP-HPLC)
3-(1H-Imidazol-1-yl)propan-1-amine Data not provided Not reported N/A
Compound 1p 9.45 (s, 1H), 8.18 (d, J=6.0 Hz, 1H) Not reported N/A

Insights:

  • The 1H NMR of Compound 24 confirms the presence of aromatic protons (δ 7.78–7.75) and the propylamine chain (δ 4.01, t), critical for structural validation .
  • IR bands at 3156 and 3021 cm−1 in Compound 24 align with N-H and C-H stretching vibrations, typical for amines and imidazoles .

Biological Activity

3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine, with the CAS number 88933-46-4, is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C9H14N4C_9H_{14}N_4, with a molar mass of approximately 182.23 g/mol. The compound features an imidazole ring substituted with three methyl groups and a propanamine side chain, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that imidazole derivatives can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, they may inhibit glyoxalase enzymes that are crucial for detoxifying harmful compounds in bacterial cells .
  • Antimicrobial Activity : The imidazole moiety is known for its antimicrobial properties. Compounds containing imidazole rings have been shown to exhibit bactericidal activity against several strains of bacteria by disrupting their metabolic processes .
  • Receptor Modulation : Imidazole derivatives have been implicated in modulating neurotransmitter receptors, which may have implications for neurological disorders and pain management .

Case Studies

  • Bacterial Glyoxalase Inhibition : A study focused on developing inhibitors targeting the glyoxalase enzyme system in bacteria highlighted that compounds similar to this compound could exhibit significant bactericidal effects when tested against E. coli strains. The kinetic target-guided synthesis approach was employed to optimize these inhibitors .
  • Neuropharmacological Effects : Another investigation into the neuropharmacological effects of imidazole derivatives indicated that such compounds could influence neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression treatment .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of glyoxalase enzymes
Antimicrobial ActivityBactericidal effects against E. coli
Neurotransmitter ModulationPotential effects on serotonin receptors

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: React 2,4,5-trimethylimidazole with 3-bromopropan-1-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation. Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) yields the product .
  • Route 2: Use a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple the imidazole and propan-1-amine moieties. This method requires strict anhydrous conditions .

Optimization Tips:

  • Monitor reaction progress via TLC (Rf ~0.2 in 40% MeOH/CHCl₃) .
  • Adjust stoichiometry (1:1.2 molar ratio of imidazole to amine) to minimize side products.
  • Use RP-HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN) for final purity assessment (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR (CDCl₃):
    • Imidazole protons: δ 7.48 (s, 1H, C-H), δ 2.70 (t, J=6.75 Hz, 2H, CH₂-N).
    • Trimethyl groups: δ 1.89 (m, 2H, CH₂), δ 1.20 (br s, 2H, NH₂) .
  • ¹³C NMR:
    • Imidazole carbons: δ 142.3 (quaternary C), δ 114.8 (CH).
    • Propyl chain: δ 44.4 (CH₂-N), δ 29.7 (CH₂) .
  • IR (CHCl₃):
    • N-H stretch: 3156 cm⁻¹.
    • C=N/C=C (imidazole ring): 1650 cm⁻¹ .
  • Mass Spectrometry:
    • ESI-MS: Expected [M+H]⁺ at m/z 196.2 (C₉H₁₇N₃) .

For advanced confirmation, X-ray crystallography (e.g., single-crystal analysis at 90 K) resolves bond angles and torsional strain .

Advanced Research Questions

Q. How does the substitution pattern on the imidazole ring influence the compound's reactivity and potential as an enzyme inhibitor?

Methodological Answer:

  • Substituent Effects:
    • Electron-donating groups (e.g., methyl): Enhance imidazole ring stability and π-π stacking with aromatic residues in enzyme active sites (e.g., indoleamine 2,3-dioxygenase) .
    • Steric hindrance: Trimethyl groups at positions 2,4,5 may reduce off-target binding by restricting rotational freedom .
  • Activity Assays:
    • Use fluorescence-based IDO1 inhibition assays (IC₅₀ determination) with recombinant enzyme and L-tryptophan substrate .
    • Compare with analogs (e.g., 2-phenylimidazole derivatives) to establish structure-activity relationships (SAR) .

Q. What strategies can resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

  • Data Triangulation:
    • Validate results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) .
    • Replicate studies under standardized conditions (pH 7.4, 37°C, 5% CO₂) to minimize variability .
  • Computational Modeling:
    • Perform molecular dynamics simulations (e.g., GROMACS) to assess binding mode consistency across experimental datasets .
    • Use QSAR models to predict bioactivity outliers caused by substituent electronic effects .

Q. How can molecular docking studies predict interactions between this compound and targets like indoleamine 2,3-dioxygenase (IDO)?

Methodological Answer:

  • Protocol:
    • Prepare the protein (IDO PDB: 4PK5) by removing water molecules and adding hydrogens.
    • Generate ligand conformers (OpenBabel) and dock using AutoDock Vina (exhaustiveness=20) .
  • Key Interactions:
    • Imidazole N3 coordinates to heme iron (distance ~2.1 Å).
    • Propylamine chain forms hydrogen bonds with Ser167 and Leu234 backbone .
  • Validation:
    • Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values.
    • Mutagenesis studies (e.g., Ser167Ala) confirm predicted binding residues .

Q. What are the stability and degradation profiles of this compound under physiological conditions?

Methodological Answer:

  • Stability Testing:
    • Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .
    • Major Degradants: Oxidative products (e.g., imidazole N-oxide) identified via LC-MS/MS .
  • Storage Recommendations:
    • Store at -20°C under argon to prevent oxidation.
    • Avoid prolonged exposure to light (UV-Vis monitoring at λ=254 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 2
3-(2,4,5-Trimethyl-1H-imidazol-1-yl)propan-1-amine

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